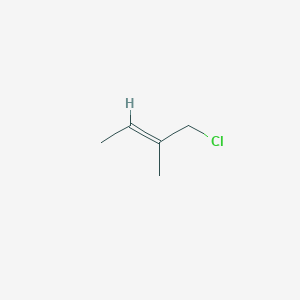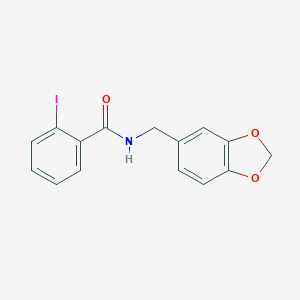
2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications. DPA belongs to the class of acetamides and is commonly used in the field of medicinal chemistry and drug discovery.
科学研究应用
2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's diseases.
作用机制
The exact mechanism of action of 2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways in the body. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is beneficial for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to possess anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high purity. This compound is also relatively inexpensive compared to other compounds used in medicinal chemistry. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied for its toxicity and safety profile, which may limit its use in some applications.
未来方向
There are several future directions for the research and development of 2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Another potential direction is to investigate its potential use as an anticancer agent for the treatment of various types of cancer. Additionally, further studies are needed to investigate the safety and toxicity profile of this compound to determine its suitability for use in humans.
Conclusion
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry and drug discovery. Its synthesis method is relatively simple, and it possesses a wide range of biological activities. This compound has been extensively studied for its potential use as a therapeutic agent for various diseases, and further research is needed to explore its full potential.
合成方法
The synthesis of 2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide involves the reaction of 3-pyridinecarboxaldehyde with 2,2-diphenylacetic acid in the presence of a catalyst. The reaction is carried out under reflux conditions using a suitable solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure this compound.
属性
分子式 |
C20H18N2O |
|---|---|
分子量 |
302.4 g/mol |
IUPAC 名称 |
2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C20H18N2O/c23-20(22-15-16-8-7-13-21-14-16)19(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,19H,15H2,(H,22,23) |
InChI 键 |
DDBGPCYFXBKLDD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)